molecular formula C8H5F4NO B12091509 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime

2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime

Cat. No.: B12091509
M. Wt: 207.12 g/mol
InChI Key: HYWUKARWGVUZQW-YIXHJXPBSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is a fluorinated aromatic oxime derivative characterized by a benzaldehyde backbone substituted with fluorine at position 2 and a trifluoromethyl (-CF₃) group at position 4. The oxime functional group (-CH=N-OH) replaces the aldehyde hydrogen, enhancing its nucleophilic and chelating properties. This compound is synthesized via the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine under controlled conditions, analogous to methods described for related oximes (e.g., Suzuki coupling followed by oximation) . Its molecular formula is C₈H₅F₄NO, with a molecular weight of 231.13 g/mol (calculated from and ). The trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity and stability in synthetic applications such as pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

(NE)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H/b13-4+

InChI Key

HYWUKARWGVUZQW-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N/O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Kinetics

The oximation proceeds via nucleophilic attack of hydroxylamine (generated in situ from hydroxylamine hydrochloride and NaOH) on the carbonyl carbon of the aldehyde. Density functional theory (DFT) studies of analogous systems suggest that electron-withdrawing groups (e.g., -F, -CF₃) enhance carbonyl electrophilicity, accelerating oxime formation. Sodium acetate acts as a buffering agent to maintain optimal pH (6–7), preventing premature decomposition of hydroxylamine. The extended reaction time (20–24 hours) at elevated temperatures ensures complete conversion, as evidenced by liquid chromatography monitoring.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethanol-water mixtures (3:1 v/v) are preferred for balancing solubility and reaction efficiency. Polar protic solvents stabilize the hydroxylamine intermediate, while ethanol’s moderate boiling point (78°C) allows reflux at 80–85°C without excessive pressure buildup. Lower temperatures (<70°C) result in incomplete conversion, whereas higher temperatures (>90°C) risk aldehyde decomposition.

Stoichiometry and Reagent Roles

A 20% molar excess of hydroxylamine hydrochloride (1.2 eq) ensures complete consumption of the aldehyde. Sodium hydroxide (1.2 eq) deprotonates hydroxylamine hydrochloride, while sodium acetate (1.5 eq) buffers the system to mitigate side reactions such as Cannizzaro disproportionation.

Isomerism and Structural Characterization

The product exists as geometric isomers (E and Z ) due to restricted rotation around the C=N bond. Patent data indicate that the E -isomer (CAS 2173215-46-6) is preferentially formed under the described conditions, as confirmed by NMR and X-ray crystallography. Isomer ratios depend on reaction pH and solvent polarity: polar solvents favor the E -isomer by stabilizing the transition state through dipole interactions.

Table 1: Comparative Analysis of Synthesis Methods

ParameterValue/DescriptionSource
Starting Material2-Fluoro-6-(trifluoromethyl)benzaldehyde
ReagentsNH₂OH·HCl, NaOH, NaOAc
Solvent SystemEthanol/water (3:1)
Temperature80–85°C
Reaction Time20–24 hours
Yield95.2%
Isomer PredominanceE -isomer

Scalability and Industrial Feasibility

The described method demonstrates scalability, with patent examples utilizing a 3 L reactor. Key advantages for industrial adoption include:

  • Cost-Effectiveness : Hydroxylamine hydrochloride ($5–10/kg) and ethanol ($3–5/L) are economically viable.

  • Minimal Byproducts : The aqueous workup (water washing) removes inorganic salts, yielding >97% pure product without chromatography.

  • Safety : Reactions under atmospheric pressure with non-toxic solvents align with green chemistry principles.

Alternative Synthetic Routes and Limitations

While no alternative routes for this specific oxime are documented in the reviewed literature, analogous oxime syntheses suggest potential variations:

  • Metal-Mediated Oximation : Manganese or copper catalysts could reduce reaction times but may introduce metal contamination.

  • Microwave Assistance : Accelerating kinetics via microwave irradiation remains unexplored for this substrate.

Current limitations include the lack of published data on enantioselective synthesis and biological activity correlations, which warrant further study.

Scientific Research Applications

Chemistry: 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oximes and related functional groups.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime exerts its effects depends on the specific application. In chemical reactions, the oxime group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the fluorine and trifluoromethyl groups.

Comparison with Similar Compounds

2-Chloro-6-fluorobenzaldehyde Oxime

  • Molecular Formula: C₇H₅ClFNO
  • Molecular Weight : 173.57 g/mol
  • CAS No.: 443-33-4
  • Key Differences :
    • Substitutes the -CF₃ group with a chlorine atom at position 5.
    • Lower molecular weight and reduced electron-withdrawing effects compared to -CF₃.
    • Applications : Used in lab-scale organic synthesis, particularly in metal-ligand complexes due to its oxime group .
    • Purity : Typically 95% (lab-grade) .

2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Molecular Formula : C₉H₇F₃O₂
  • Molecular Weight : 204.15 g/mol
  • CAS No.: 1017778-98-1
  • Key Differences :
    • Replaces fluorine at position 2 with a methoxy (-OCH₃) group.
    • The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature.
    • Applications : Intermediate in agrochemical synthesis; higher solubility in polar solvents compared to the fluoro analog .

3-(2-Fluoro-6-(trifluoromethyl)phenyl)benzoic Acid

  • Molecular Formula : C₁₄H₈F₄O₂
  • Molecular Weight : 300.21 g/mol
  • CAS No.: Not explicitly listed (referenced in ).
  • Key Differences :
    • Replaces the aldehyde oxime with a benzoic acid group.
    • Enhanced acidity (pKa ~4–5) due to the -COOH group, enabling use in pH-sensitive reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions 2 and 6) CAS No. Key Applications
2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime C₈H₅F₄NO 231.13 F, -CF₃ EN300-316668 Pharmaceutical intermediates
2-Chloro-6-fluorobenzaldehyde oxime C₇H₅ClFNO 173.57 F, Cl 443-33-4 Ligand synthesis
2-Methoxy-6-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ 204.15 -OCH₃, -CF₃ 1017778-98-1 Agrochemicals
3-(2-Fluoro-6-(trifluoromethyl)phenyl)benzoic acid C₁₄H₈F₄O₂ 300.21 F, -CF₃ (on adjacent phenyl ring) - Organic materials

Reactivity and Stability

  • The -CF₃ group in 2-fluoro-6-(trifluoromethyl)benzaldehyde oxime enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions. This contrasts with 2-chloro-6-fluorobenzaldehyde oxime, where chlorine’s moderate electron-withdrawing effect results in slower reaction kinetics .
  • Thermal Stability : The trifluoromethyl group increases thermal stability compared to methoxy-substituted analogs, which decompose at lower temperatures due to -OCH₃ lability .

Biological Activity

2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzaldehyde oxime framework. Its molecular formula is C₈H₅F₄NO. This compound has garnered attention in biological research due to its potential applications in studying enzyme interactions and metabolic pathways.

The synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine. The reaction can be summarized as follows:

  • Starting Material : 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
  • Reagent : Hydroxylamine (NH₂OH).
  • Conditions : Typically performed under acidic or neutral conditions to facilitate the formation of the oxime.

The resulting compound is notable for its unique structural features, which may influence its biological activity, particularly in modulating enzyme functions or receptor interactions .

Enzyme Interactions

Research indicates that 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime can interact with various enzymes, potentially influencing their activity. The presence of fluorine and trifluoromethyl groups may enhance binding affinity or alter the kinetics of enzyme-substrate interactions. This characteristic makes it a valuable tool in biochemical assays aimed at elucidating metabolic pathways involving oximes .

Anticancer Potential

The oxime functional group has been associated with enhanced anticancer properties in related compounds. For example, studies on structurally similar oximes have shown significant downregulation of key proteins involved in cancer progression, such as cyclin D1 and MMP9, suggesting that 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime may exhibit similar effects . Further research is warranted to explore its potential as an anticancer agent.

Case Studies

  • In Vitro Studies : Preliminary in vitro studies have demonstrated that compounds containing oxime moieties can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.3 to 1.0 µM against different cancer types .
  • In Vivo Studies : In animal models, compounds similar to 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime have exhibited promising results in inhibiting tumor growth without significant toxicity, indicating the need for further investigation into its therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Fluoro-6-(trifluoromethyl)benzaldehydeAldehyde without the oxime groupLacks reactivity associated with the oxime functionality
2-Fluoro-6-(trifluoromethyl)benzonitrileNitrile derivativeDifferent reactivity profile due to nitrile instead of oxime
2-Fluoro-6-(trifluoromethyl)benzylamineAmine derivativeExhibits basic properties not present in oximes

The presence of the oxime group in 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime allows for distinct chemical transformations compared to its aldehyde, nitrile, and amine counterparts, enhancing its utility as a versatile intermediate in organic synthesis .

Q & A

Q. How can the synthesis of 2-fluoro-6-(trifluoromethyl)benzaldehyde oxime be optimized for high yield and purity?

The oxime is typically synthesized via condensation of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. Key parameters include:

  • Reaction Conditions : Use equimolar ratios of aldehyde and hydroxylamine in a polar solvent (e.g., ethanol/water mixture) under reflux (70–80°C) for 6–12 hours .
  • Acid Catalysis : Addition of HCl or acetic acid accelerates imine formation. Excess acid may hydrolyze the oxime, so pH control (pH 4–5) is critical .
  • Workup : Neutralize the reaction mixture with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for characterizing 2-fluoro-6-(trifluoromethyl)benzaldehyde oxime?

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals diagnostic peaks: aldehyde proton (δ 9.8–10.2 ppm) absent in oxime, replaced by an oxime proton (δ 8.5–9.0 ppm). Fluorine substituents show splitting patterns in ¹⁹F NMR .
  • FT-IR : Confirm oxime formation via N–O stretch (930–960 cm⁻¹) and C=N stretch (1640–1690 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (theoretical [M+H]⁺ for C₉H₅F₄NO: 234.03 g/mol) .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the reactivity of this oxime in nucleophilic reactions?

The electron-withdrawing trifluoromethyl group decreases electron density at the benzene ring, directing nucleophilic attacks to specific positions:

  • Meta-Directing : Trifluoromethyl stabilizes negative charge at the meta position, favoring electrophilic substitution at C4 or C5 .
  • Ortho-Fluorine Effect : The fluorine atom at C2 sterically hinders substitution at adjacent positions, promoting regioselectivity in reactions like Suzuki couplings or nitrations .
    Methodological Insight : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites. Experimental validation via competitive reaction studies with substituted benzaldehydes is recommended .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzaldehyde oximes?

Discrepancies in antifungal or enzyme inhibition data may arise from:

  • Substituent Positioning : Compared to 4-(trifluoromethyl)benzaldehyde oxime (), the 2-fluoro-6-(trifluoromethyl) isomer exhibits altered lipophilicity (logP difference ≈ 0.5), affecting membrane permeability .
  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffer) or cell lines can skew results. Standardize protocols using controls like fluconazole for antifungal assays .
    Resolution : Perform side-by-side bioactivity comparisons under identical conditions and use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. How does this oxime compare to non-fluorinated analogs in metal-chelating applications?

  • Chelation Strength : Fluorine’s electronegativity enhances the oxime’s ability to coordinate metals (e.g., Cu²⁺, Fe³⁺). UV-Vis titration (λmax shift from 250 to 320 nm upon chelation) quantifies stability constants .
  • Structural Evidence : Single-crystal X-ray diffraction of metal complexes reveals distorted octahedral geometries, with trifluoromethyl groups influencing ligand field strength .

Q. What mechanistic insights explain its role as a precursor in heterocyclic synthesis?

The oxime undergoes cyclization with ketones or amines to form:

  • Isoxazoles : React with acetylene derivatives under Huisgen conditions (CuI catalysis, 80°C) .
  • Oxadiazoles : Condense with carboxylic acids (via Lossen rearrangement) using POCl₃ as a dehydrating agent .
    Key Insight : Fluorine substituents retard side reactions (e.g., hydrolysis) by stabilizing transition states through inductive effects .

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